2-Methyl-4-sulfanylpyrazole-3-carboxylic acid
Description
Discovery and Development Timeline
Position within Pyrazole Chemistry Research
Pyrazole derivatives occupy a central role in medicinal and agrochemical research due to their versatile reactivity and bioactivity. 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid exemplifies a hybrid structure combining three functional groups:
- Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for stabilizing charge distribution and participating in hydrogen bonding.
- Sulfanyl group : Introduces nucleophilic and metal-coordinating properties, enabling applications in catalysis and drug design.
- Carboxylic acid : Enhances water solubility and provides a site for further derivatization.
This compound bridges gaps between classical pyrazole chemistry and modern functionalization strategies. For example, its sulfanyl group aligns with trends in developing sulfur-containing agrochemicals, such as SDHI (succinate dehydrogenase inhibitor) fungicides, where analogous pyrazole-carboxylic acids serve as intermediates.
Significance in Heterocyclic Chemistry Literature
The compound’s significance arises from its unique electronic and steric profile:
- Electronic effects : The electron-withdrawing carboxylic acid and electron-donating sulfanyl group create a polarized ring system, influencing reactivity in substitution and cycloaddition reactions.
- Steric hindrance : The methyl group at position 2 and sulfanyl group at position 4 impose steric constraints, directing regioselectivity in further functionalization.
Studies on related compounds, such as 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid, highlight the importance of carboxylic acid groups in modulating biological activity and thermal stability. Similarly, mercapto-carboxylic acids like Methyl Thioglycolate demonstrate the utility of sulfur moieties in industrial applications.
Evolution of Research Interest
Research interest in This compound has evolved alongside methodological advancements:
- Early phase (1990s–2000s) : Focused on optimizing synthetic routes for mercapto-carboxylic acids and esters, often under high-pressure hydrogen sulfide conditions.
- Mid-phase (2010s) : Shifted toward green chemistry principles, emphasizing one-pot syntheses and reduced waste generation.
- Current phase (2020s) : Explores applications in drug discovery and materials science, leveraging computational tools to predict reactivity and bioactivity.
For example, derivatographic studies of analogous compounds have elucidated thermal decomposition pathways, informing industrial-scale production protocols. Meanwhile, the rise of SDHI fungicides has renewed interest in pyrazole-carboxylic acid hybrids as bioactive intermediates.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-sulfanylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-4(5(8)9)3(10)2-6-7/h2,10H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDCMQKHSMRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
General Reactions of Carboxylic Acids
Carboxylic acids, such as 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid, can undergo several common reactions:
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Formation of Acid Chlorides : Carboxylic acids react with thionyl chloride (SOCl2) to form acid chlorides, which are useful intermediates in organic synthesis .
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Esterification : Carboxylic acids can be converted into esters through Fischer esterification, a reaction with alcohols catalyzed by strong acids like sulfuric acid or hydrochloric acid .
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Amide Formation : Direct conversion to amides is challenging due to the basicity of amines, but can be facilitated using activating agents like DCC (dicyclohexylcarbodiimide) .
Potential Reactions of this compound
Given the general reactivity of carboxylic acids, we can infer potential reactions for this compound:
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Esterification : This compound could undergo esterification with alcohols in the presence of an acid catalyst to form esters.
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Amide Formation : Using DCC or similar activating agents, it could be converted into amides by reacting with amines.
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Sulfur-Containing Reactions : The sulfanyl group might participate in additional reactions, such as oxidation or substitution reactions, depending on the conditions.
Data on Similar Compounds
While specific data on this compound is scarce, related compounds like pyrazole-3-carboxylic acid have been studied:
| Compound | Reaction Conditions | Yield |
|---|---|---|
| Pyrazole-3-carboxylic acid | Ethanol, sulfuric acid, reflux | 96% (ethyl ester) |
| Pyrazole-3-carboxylic acid | Ethanol, sulfuric acid, 100°C | 93% (ethyl ester) |
These reactions suggest that similar conditions could be applied to this compound for esterification.
Future Research Directions
Future studies should focus on:
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Esterification Conditions : Optimizing conditions for esterification with various alcohols.
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Amide Synthesis : Exploring the use of different activating agents for amide formation.
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Sulfur Chemistry : Investigating reactions involving the sulfanyl group.
These investigations would provide valuable insights into the chemical properties and applications of this compound.
Scientific Research Applications
Biological Applications
1.1 Enzyme Inhibition
Research indicates that 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid exhibits potential as an enzyme inhibitor. In studies involving the inhibition of specific enzymes related to metabolic pathways, this compound has shown promise in modulating enzyme activity, particularly in pathways associated with inflammation and metabolic disorders. For instance, it has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .
1.2 Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although more detailed studies are needed to elucidate this pathway fully .
Agricultural Applications
2.1 Herbicidal Properties
Recent research has highlighted the herbicidal potential of this compound. It has been synthesized into various derivatives that demonstrate effective weed control in agricultural settings. The compound acts by inhibiting specific biochemical pathways crucial for plant growth, thereby selectively targeting weeds without adversely affecting crop plants .
2.2 Plant Growth Regulation
In addition to its herbicidal properties, there is evidence suggesting that this compound may function as a plant growth regulator. Studies have shown that it can enhance growth parameters in certain crops when applied at specific concentrations, indicating its dual role in both promoting beneficial plant growth and controlling unwanted vegetation .
Synthetic Chemistry Applications
3.1 Building Block for Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals .
3.2 Development of Novel Compounds
The compound's versatility as a building block has led to the synthesis of novel derivatives with enhanced biological activities. Researchers are exploring modifications to the pyrazole ring and carboxylic acid moiety to create compounds with improved efficacy against specific targets, such as cancer cells or resistant bacterial strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its potential anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence :
- Pyrazole vs. Pyrimidine/Thiazole : Pyrazole derivatives (e.g., 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters) exhibit higher pharmacological activity in pain and inflammation models compared to pyrimidine or thiazole analogs . The pyrazole ring’s smaller size and nitrogen positioning may enhance target binding efficiency.
- Thiazole Derivatives : Thiazole-based compounds (e.g., ) are often explored for metabolic stability but may lack the same potency as pyrazoles in analgesia .
Substituent Effects: Sulfanyl (-SH) vs. In contrast, the chloro group in pyrimidine analogs () increases electrophilicity, favoring reactivity in synthetic intermediates . Carboxylic Acid Position: The C3-carboxylic acid in the target compound may confer different pharmacokinetic properties (e.g., absorption, plasma protein binding) compared to C4-carboxylic acid derivatives like those in .
Synthetic Routes :
- Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via functionalization of preformed pyrazole rings (e.g., esterification, sulfanyl group introduction) .
- Thiazole analogs often require Hantzsch synthesis, combining thioureas with α-halo carbonyl compounds .
Research Findings and Implications
- Pharmacological Potential: highlights that ethyl ester derivatives of 3-methylsulfanylpyrazole-4-carboxylic acids show dose-dependent analgesic effects (45–62% inhibition in acetic acid-induced writhing tests) and reduced ulcerogenicity compared to NSAIDs like indomethacin . This suggests that the free carboxylic acid form (as in the target compound) might exhibit altered bioavailability or potency.
- Stability and Reactivity : The sulfanyl group in the target compound could improve redox modulation or metal chelation, whereas chloro-substituted pyrimidines () are more prone to nucleophilic substitution reactions .
Biological Activity
2-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₅H₆N₂O₂S
- Molecular Weight : 174.18 g/mol
- CAS Number : 2298392-88-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It has been shown to exhibit binding affinity to various receptors, influencing pathways related to inflammation, pain, and oxidative stress.
1. Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. In vitro studies indicate that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound has shown promising results with IC₅₀ values indicating potent inhibition of COX-1 and COX-2 activities:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| This compound | 0.74 | 0.69 |
These results suggest that the compound could be developed as an effective anti-inflammatory agent .
2. Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects. In vivo models have shown that it significantly reduces pain responses, indicating potential for therapeutic use in pain management .
3. Antioxidant Potential
The antioxidant activity of this compound has also been investigated. It demonstrates the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in conditions associated with oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inflammation Models : In a study evaluating various pyrazole derivatives, this compound was highlighted for its potent anti-inflammatory effects in carrageenan-induced paw edema models in rats .
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to COX enzymes, providing insights into its mechanism of action at the molecular level.
- Comparative Studies : When compared to other known anti-inflammatory agents, this compound exhibited superior efficacy in both in vitro and in vivo models, suggesting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid derivatives be optimized for improved yield?
- Methodology : The synthesis of pyrazole-sulfanyl derivatives often involves multi-step reactions. For example, 5-amino-3-methylsulfanylpyrazole-4-carboxylic acid ethyl ester can be functionalized via reactions with acid anhydrides, chlorides, or phenyl dithiocarbamates under reflux conditions. Key steps include:
- Thiolation : Use CS₂ in DMF with NaOH at 0°C for 1 hour to introduce the sulfanyl group .
- Methylation : (CH₃)₂SO₄ at 10–15°C for 3 hours to stabilize the methylsulfanyl substituent .
- Purification : Column chromatography or recrystallization to isolate intermediates.
- Table 1 : Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Thiolation | NaOH, CS₂, DMF, 0°C | 60–75% | Exothermic reaction control |
| Methylation | (CH₃)₂SO₄, 10–15°C | 70–85% | Side-product formation |
Q. What analytical techniques confirm the structural integrity and purity of this compound derivatives?
- Methodology :
- IR Spectroscopy : Confirm sulfanyl (-SH) and carboxylic acid (-COOH) functional groups (e.g., S-H stretch ~2550 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- ¹H-NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C₆H₇N₂O₂S: 171.03 Da) .
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .
Q. How to evaluate the in vitro biological activities of pyrazole-sulfanyl derivatives?
- Methodology :
- Analgesic Activity : Acetic acid-induced writhing test in mice (dose: 50–100 mg/kg, compare inhibition % vs. aspirin) .
- Anti-inflammatory Activity : Carrageenan-induced paw edema in rats (measure edema reduction at 3–6 hours post-administration) .
- Ulcerogenicity : Assess gastric lesions in rats after 7-day oral dosing (compare with indomethacin) .
Advanced Research Questions
Q. How to determine the mechanism of action for pyrazole-sulfanyl derivatives in modulating biological targets?
- Methodology :
- Enzyme Inhibition Assays : Test COX-1/COX-2 inhibition using fluorometric kits (IC₅₀ values <10 µM indicate selectivity) .
- Gene Expression Profiling : Use qPCR/Western blotting to assess mTOR/p70S6K pathway modulation (e.g., autophagy induction in cancer cells) .
- Table 2 : Mechanistic Data for Lead Compound 4c
| Assay | Result | Implication |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 8.2 µM | Anti-inflammatory potential |
| mTOR Inhibition | 60% reduction at 10 µM | Autophagy activation |
Q. How can computational tools predict feasible synthetic routes for novel derivatives?
- Methodology :
- Retrosynthetic Analysis : Use databases like Reaxys or PISTACHIO to identify precursor molecules and reaction pathways .
- Feasibility Scoring : Prioritize routes with ≥80% template relevance and minimal side reactions .
Q. How to address contradictions in biological activity data across studies?
- Methodology :
- Purity Verification : Re-analyze compounds via HPLC (purity >98%) and elemental analysis .
- Assay Validation : Cross-check using alternative models (e.g., LPS-induced inflammation vs. carrageenan) .
- Pharmacokinetic Profiling : Measure bioavailability and metabolite interference via LC-MS .
Q. What strategies guide structure-activity relationship (SAR) studies for pyrazole-sulfanyl derivatives?
- Methodology :
- Substituent Variation : Replace methylsulfanyl with bulkier groups (e.g., benzyl, cyclopropyl) to enhance receptor binding .
- Carboxylic Acid Bioisosteres : Test ester or amide analogs to improve membrane permeability .
Q. How to assess the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >150°C indicates thermal stability) .
- pH Stability : Incubate in buffers (pH 1–13) for 24 hours; monitor degradation via UV-Vis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
